molecular formula C13H12BrN3O B2413963 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one CAS No. 65269-73-0

5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one

Cat. No.: B2413963
CAS No.: 65269-73-0
M. Wt: 306.163
InChI Key: YGNPHENTZIDZTR-UHFFFAOYSA-N
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Description

5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromine, cyclopropylamino, and phenyl groups

Scientific Research Applications

5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Preparation Methods

The synthesis of 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Bromination: Introduction of the bromine atom at the 5-position of the pyridazine ring can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

    Phenylation: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-Bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of pyridazine N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can reduce the pyridazine ring or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.

    Coupling Reactions: The phenyl group can participate in further cross-coupling reactions to introduce additional substituents.

Mechanism of Action

The mechanism of action of 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylamino and phenyl groups can influence its binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar compounds to 5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3(2H)-one include:

    4-(Cyclopropylamino)-2-phenylpyridazin-3(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-2-phenylpyridazin-3(2H)-one: Lacks the cyclopropylamino group, which may influence its pharmacological properties.

    5-Bromo-4-(methylamino)-2-phenylpyridazin-3(2H)-one: Substitutes the cyclopropylamino group with a methylamino group, potentially altering its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-bromo-4-(cyclopropylamino)-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-11-8-15-17(10-4-2-1-3-5-10)13(18)12(11)16-9-6-7-9/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNPHENTZIDZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=NN(C2=O)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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